Solubility and Stability Profile of N-Butyl-N-phenylbenzenamine (CAS 6590-43-8)
Solubility and Stability Profile of N-Butyl-N-phenylbenzenamine (CAS 6590-43-8)
Topic: Solubility and Stability of N-Butyl-N-phenylbenzenamine in Common Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
N-Butyl-N-phenylbenzenamine (CAS 6590-43-8), also known as N-Butyldiphenylamine, is a lipophilic tertiary amine widely utilized as an antioxidant intermediate and a building block in organic synthesis. Its utility in pharmaceutical and material science applications is defined by its solubility in non-polar organic media and its susceptibility to oxidative degradation.[1]
This technical guide provides a rigorous analysis of the physicochemical behavior of N-Butyl-N-phenylbenzenamine. It synthesizes predictive solubility modeling with established stability protocols to offer a self-validating framework for handling, storing, and analyzing this compound.[1] The guide is designed to empower researchers to minimize experimental error caused by precipitation or degradation events.[1]
Physicochemical Characterization
Understanding the molecular architecture of N-Butyl-N-phenylbenzenamine is the prerequisite for predicting its solvent interaction and stability profile.
Molecular Identity[1][2][3]
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IUPAC Name: N-Butyl-N-phenylaniline
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CAS Number: 6590-43-8[2]
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Molecular Formula: C₁₆H₁₉N
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Molecular Weight: 225.33 g/mol [2]
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SMILES: CCCCN(c1ccccc1)c2ccccc2
Key Physical Properties
| Property | Value / Characteristic | Mechanistic Insight |
| Physical State | Liquid or Low-Melting Solid | The flexible n-butyl chain disrupts the π-π stacking efficiency of the diphenylamine core, lowering the melting point compared to diphenylamine ( |
| Lipophilicity (LogP) | ~4.6 – 4.9 (Predicted) | High lipophilicity indicates strong affinity for non-polar matrices and cell membranes, but negligible aqueous solubility.[1] |
| pKa | ~0.78 (Conjugate Acid) | The electron-withdrawing nature of the two phenyl rings significantly reduces the basicity of the nitrogen lone pair, making it difficult to protonate in weak acids.[1] |
Solubility Landscape
The solubility of N-Butyl-N-phenylbenzenamine is governed by the principle of "like dissolves like." The molecule possesses a large hydrophobic surface area (two phenyl rings + butyl chain) and lacks hydrogen bond donors, classifying it as a lipophilic, polar-aprotic solute .
Solvent Compatibility Table
Data represents qualitative solubility based on Hansen Solubility Parameters (HSP) for structural analogs.[1]
| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |
| Non-Polar | Hexane, Heptane | High | Excellent for extraction; completely miscible due to Van der Waals interactions. |
| Aromatic | Toluene, Benzene | Very High | Preferred solvents for stock solutions; π-π interactions stabilize the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Ideal for reaction media; high solubilizing power for tertiary amines.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Good solubility; suitable for intermediate polarity gradients.[1] |
| Polar Protic | Methanol, Ethanol | Moderate | Solubility decreases as water content increases.[1] Heating may be required for high concentrations.[1] |
| Aqueous | Water, PBS Buffer | Insoluble | LogP > 4.5 precludes aqueous solubility.[1] Requires surfactant or co-solvent (e.g., DMSO) for biological assays.[1] |
Solubilization Protocol for Biological Assays
For drug development applications requiring aqueous media, a "solvent-shift" method is recommended:
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Dissolve compound in DMSO (dimethyl sulfoxide) to create a 10–100 mM stock solution.[1]
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Slowly spike the DMSO stock into the aqueous buffer while vortexing.
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Limit: Maintain DMSO concentration < 1% (v/v) to prevent precipitation, though the compound's high lipophilicity may still drive aggregation at micromolar concentrations.[1]
Stability Profile & Degradation Mechanisms
The stability of N-Butyl-N-phenylbenzenamine is compromised primarily by oxidation. As a tertiary aromatic amine, the nitrogen center is electron-rich, making it a scavenger for radical species—a property that underpins its use as an antioxidant but poses storage challenges.
Degradation Pathways
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Oxidation: Exposure to air (oxygen) and light promotes the formation of the aminyl radical, which can couple to form hydrazines or react with oxygen to form N-oxides and quinone-imines.[1]
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Nitrosation: In the presence of trace nitrites or nitrogen oxides (NOx), the compound can form N-nitroso derivatives, which are potential genotoxins.[1]
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Discoloration: Degradation is visually signaled by a shift from Colorless/Pale Yellow
Dark Brown/Red.[1]
Visualizing the Degradation Logic
The following diagram illustrates the critical degradation nodes and the environmental triggers responsible.
Caption: Oxidative and nitrosative degradation pathways for N-Butyl-N-phenylbenzenamine triggered by environmental factors.
Experimental Protocols
These protocols are designed to be self-validating.[1] If the control criteria are not met, the experiment should be paused for troubleshooting.
Protocol: Gravimetric Solubility Determination
Objective: Quantify the saturation limit in a specific solvent.[1]
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Preparation: Weigh 5 clean, dry 4 mL glass vials (
). -
Saturation: Add 1 mL of the target solvent to each vial. Add N-Butyl-N-phenylbenzenamine in 10 mg increments, vortexing for 30 seconds between additions, until undissolved solid remains visible (saturation).
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Equilibration: Shake vials at 25°C for 24 hours.
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Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen (or vacuum) until mass is constant.[1]
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Quantification: Weigh the dried residue (
).-
Calculation: Solubility (mg/mL) =
.[1]
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Validation: Perform in triplicate. The Relative Standard Deviation (RSD) must be < 5%.[1]
Protocol: HPLC Purity & Stability Assay
Objective: Detect impurities and degradation products.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
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Gradient:
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0-2 min: 50% B
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2-10 min: 50%
95% B (Linear Gradient) -
10-15 min: 95% B (Wash)
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15-18 min: 50% B (Re-equilibration)
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Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]
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Sample Diluent: Acetonitrile.[1]
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Pass Criteria: Retention time of main peak ~8-12 min (highly retained). Degradation products typically elute earlier (more polar).[1]
Analytical Workflow Visualization
The following workflow outlines the logical steps for assessing the quality of a new batch of N-Butyl-N-phenylbenzenamine.
Caption: Quality Control Workflow for N-Butyl-N-phenylbenzenamine intake and validation.
Storage and Handling Recommendations
To maintain scientific integrity and prevent experimental artifacts:
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Storage: Store neat material at 2–8°C in tightly sealed amber glass vials.
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Atmosphere: Purge headspace with Argon or Nitrogen after every use to displace oxygen.[1]
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Handling: Use glass or stainless steel equipment. Avoid polystyrene plastics if using concentrated solutions in aggressive solvents like DCM.[1]
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Safety: Wear nitrile gloves. This compound is lipophilic and can penetrate skin; treat as a potential irritant and toxicant.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80039, N-Butyl-N-phenylbenzenamine. Retrieved from [Link]
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Basis for solubility predictions).
